Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide

Vue d'ensemble

Description

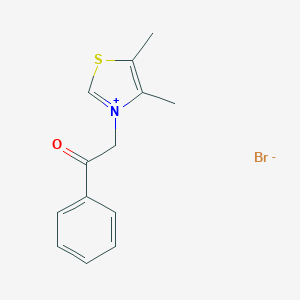

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide is a chemical compound with the molecular formula C13H14BrNOS and a molecular weight of 312.23 g/mol. This compound is known for its unique structure, which includes a thiazolium ring substituted with dimethyl and phenylethyl groups. It is often used in various scientific research applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of 4,5-dimethylthiazole with 2-oxo-2-phenylethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide has a molecular formula of and is characterized by a thiazolium ring that contributes to its reactivity and biological activity . The compound's structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.

Anti-Glycation Activity

One of the most significant applications of thiazolium compounds is their role as AGE (Advanced Glycation End-products) cross-link breakers . Research indicates that these compounds can effectively cleave preformed AGEs, which are implicated in diabetic complications and other metabolic disorders. For instance, a study demonstrated that N-phenacylthiazolium bromide treatment reduced vascular AGE accumulation in diabetic rats, suggesting potential therapeutic benefits for managing diabetes-associated vascular issues .

Anticancer Properties

Thiazolium derivatives have been explored for their anticancer activities . A review highlighted that certain thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation . The structural modifications in thiazolium salts can enhance their efficacy as anticancer agents.

Antimicrobial Effects

Thiazolium compounds have also shown promising antimicrobial properties . Research indicates that these compounds can inhibit the growth of several bacterial strains and fungi. This antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Antimalarial Activity

Another noteworthy application is the potential use of thiazolium compounds in treating malaria. A bis-thiazolium compound demonstrated significant antiplasmodial activity by inhibiting phospholipid biosynthesis in malaria parasites. This highlights the importance of thiazolium derivatives in developing new antimalarial therapies .

Case Studies

Mécanisme D'action

The mechanism of action of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It is known to inhibit certain enzymes involved in metabolic pathways, which can result in various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide include:

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, chloride: This compound has a similar structure but with a chloride ion instead of bromide.

4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium chloride: Another closely related compound with similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and interactions in chemical and biological systems.

Activité Biologique

Thiazolium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide , exploring its biological activity through various studies and findings.

The compound has the molecular formula and is characterized by its thiazolium ring structure. The presence of the bromide ion contributes to its reactivity and biological interactions.

Biological Activity Overview

-

Cytotoxicity :

Recent studies have indicated that derivatives of thiazolium compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 value of against HepG-2 cells, indicating potent cytotoxicity. Comparatively, the thiazolium compound under discussion is hypothesized to possess similar or enhanced cytotoxic properties due to structural analogies with known active derivatives . -

Antimalarial Activity :

Thiazolium compounds have shown promising antimalarial effects. Specifically, a bis-thiazolium compound demonstrated inhibition of phospholipid biosynthesis in Plasmodium species, suggesting potential for developing antimalarial drugs . This mechanism may be relevant for this compound as well. -

Psychotropic Effects :

Research into thiazolium derivatives has revealed psychotropic activities. For example, new derivatives have shown antidepressant-like effects in animal models, indicating a potential for therapeutic applications in mental health .

Cytotoxic Evaluation

A study evaluated the cytotoxicity of various thiazole derivatives against cancer cell lines such as HepG-2, Caco2, and MCF-7. The results indicated that:

| Compound | IC50 (HepG-2) | IC50 (Caco2) | IC50 (MCF-7) | Safety Profile (WI-38) |

|---|---|---|---|---|

| Thiazole Derivative 1 | 0.53 μM | 1.01 μM | 1.12 μM | 18.4 μM |

| Staurosporine | 0.25 μM | 0.30 μM | 0.35 μM | - |

The thiazole derivative exhibited lower toxicity towards normal fibroblasts compared to staurosporine, suggesting a favorable safety profile for further development .

Antimalarial Mechanism

In vivo studies on bis-thiazolium compounds have demonstrated their ability to inhibit the growth of malaria parasites by disrupting lipid biosynthesis pathways essential for parasite survival . Such findings underscore the potential application of thiazolium compounds in treating malaria.

Propriétés

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NOS.BrH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBJPXXICNVLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939407 | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181069-80-7 | |

| Record name | Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181069-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALT-711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181069807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.